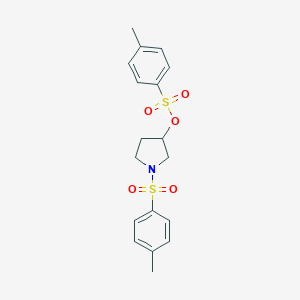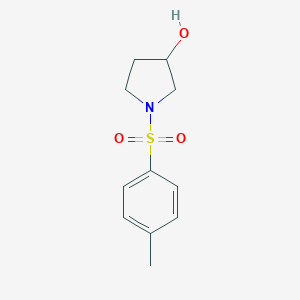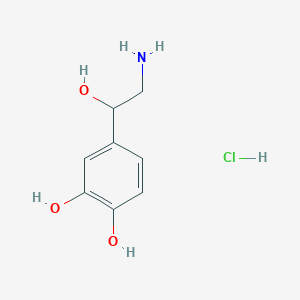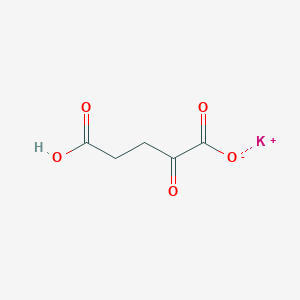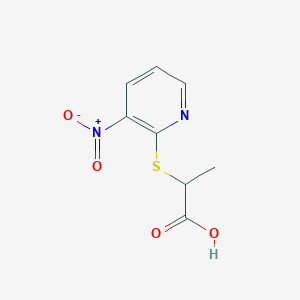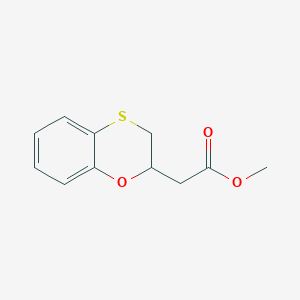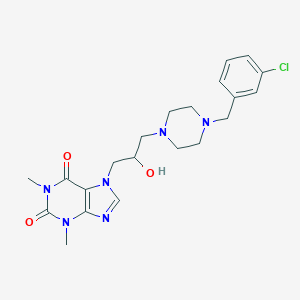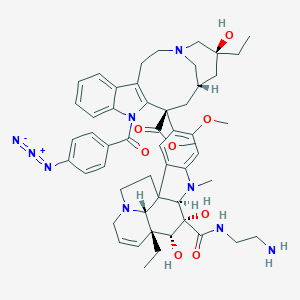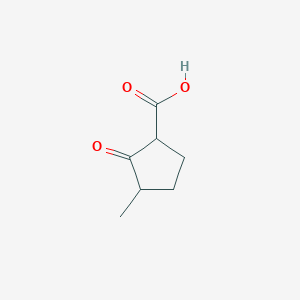
3-Methyl-2-oxocyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2-oxocyclopentane-1-carboxylic acid (MOCPCA) is a cyclic keto acid that has shown potential for use in scientific research. It is a derivative of the amino acid proline and has been synthesized using various methods. MOCPCA has been studied for its mechanism of action, biochemical and physiological effects, and its potential advantages and limitations in laboratory experiments.
Mecanismo De Acción
The mechanism of action of 3-Methyl-2-oxocyclopentane-1-carboxylic acid is not fully understood. It is thought to act by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. 3-Methyl-2-oxocyclopentane-1-carboxylic acid has also been shown to inhibit the aggregation of amyloid beta peptides by binding to them and preventing their interaction with other peptides.
Efectos Bioquímicos Y Fisiológicos
3-Methyl-2-oxocyclopentane-1-carboxylic acid has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the aggregation of amyloid beta peptides, which are thought to play a role in the development of Alzheimer's disease. 3-Methyl-2-oxocyclopentane-1-carboxylic acid has been shown to inhibit the growth of cancer cells in vitro and in vivo. However, more research is needed to fully understand the biochemical and physiological effects of 3-Methyl-2-oxocyclopentane-1-carboxylic acid.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Methyl-2-oxocyclopentane-1-carboxylic acid in laboratory experiments is its potential for use in the treatment of various diseases. It has been shown to have anti-inflammatory and analgesic effects, and it has also been studied for its potential use in the treatment of neurodegenerative diseases and cancer. However, one limitation of using 3-Methyl-2-oxocyclopentane-1-carboxylic acid in laboratory experiments is its limited solubility in water, which can make it difficult to work with.
Direcciones Futuras
Future research on 3-Methyl-2-oxocyclopentane-1-carboxylic acid should focus on its potential use in the treatment of various diseases. More research is needed to fully understand the mechanism of action of 3-Methyl-2-oxocyclopentane-1-carboxylic acid and its biochemical and physiological effects. Future research should also focus on improving the synthesis method of 3-Methyl-2-oxocyclopentane-1-carboxylic acid to increase its solubility in water.
Métodos De Síntesis
3-Methyl-2-oxocyclopentane-1-carboxylic acid can be synthesized using various methods. One of the most common methods is the reaction of proline with acetic anhydride and acetic acid. This reaction produces 3-Methyl-2-oxocyclopentane-1-carboxylic acid as a white solid. Other methods include the reaction of proline with acetyl chloride and the reaction of proline with acetic anhydride and pyridine. The purity of the synthesized 3-Methyl-2-oxocyclopentane-1-carboxylic acid can be determined using various analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Aplicaciones Científicas De Investigación
3-Methyl-2-oxocyclopentane-1-carboxylic acid has been studied for its potential use in scientific research. It has been shown to have anti-inflammatory and analgesic effects in animal models. 3-Methyl-2-oxocyclopentane-1-carboxylic acid has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. It has been shown to inhibit the aggregation of amyloid beta peptides, which are thought to play a role in the development of Alzheimer's disease. 3-Methyl-2-oxocyclopentane-1-carboxylic acid has also been studied for its potential use in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
Número CAS |
100958-78-9 |
|---|---|
Nombre del producto |
3-Methyl-2-oxocyclopentane-1-carboxylic acid |
Fórmula molecular |
C7H10O3 |
Peso molecular |
142.15 g/mol |
Nombre IUPAC |
3-methyl-2-oxocyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C7H10O3/c1-4-2-3-5(6(4)8)7(9)10/h4-5H,2-3H2,1H3,(H,9,10) |
Clave InChI |
DPBQIRNFTKVJPK-UHFFFAOYSA-N |
SMILES |
CC1CCC(C1=O)C(=O)O |
SMILES canónico |
CC1CCC(C1=O)C(=O)O |
Sinónimos |
Cyclopentanecarboxylic acid, 3-methyl-2-oxo- (6CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



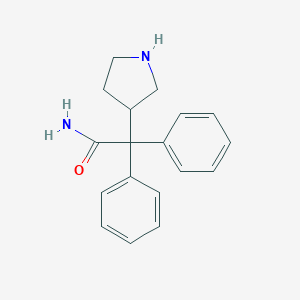
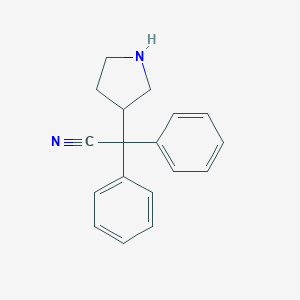
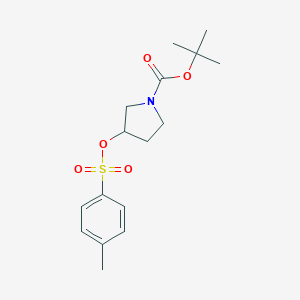
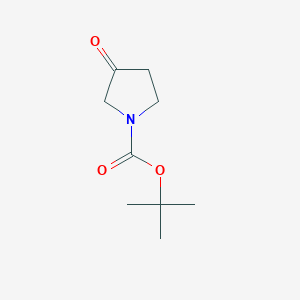
![(2S)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B27679.png)
![{1-[(4-Methylphenyl)sulfonyl]-3-pyrrolidinyl}(diphenyl)acetonitrile](/img/structure/B27680.png)
